molecular formula C14H11N3OS B2765058 (E)-N-(1H-indazol-6-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1251711-13-3

(E)-N-(1H-indazol-6-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2765058
CAS RN: 1251711-13-3
M. Wt: 269.32
InChI Key: WTXHCWMGFCANDZ-AATRIKPKSA-N
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Description

(E)-N-(1H-indazol-6-yl)-3-(thiophen-2-yl)acrylamide, also known as INDY, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. This compound is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and differentiation.

Scientific Research Applications

Synthesis and Structural Analysis

(E)-N-(1H-indazol-6-yl)-3-(thiophen-2-yl)acrylamide has been the subject of various studies focusing on its synthesis and structural elucidation. One study detailed the synthesis and crystal structure of a closely related compound, showcasing its potential for further chemical modifications and applications in material science. The molecule crystallizes in the triclinic P−1 space group, highlighting interesting structural features such as intermolecular hydrogen bonding and π-π stacking, which could influence its physical properties and reactivity (Lee et al., 2009).

Antimicrobial Properties

Research into acrylamide derivatives, including those similar to (E)-N-(1H-indazol-6-yl)-3-(thiophen-2-yl)acrylamide, has shown promising antimicrobial and antifungal activities. For instance, a series of acrylamide compounds demonstrated significant anti-bacterial and anti-fungal effects, suggesting that modifications on the acrylamide structure could yield potent antimicrobial agents. Such findings indicate the potential of (E)-N-(1H-indazol-6-yl)-3-(thiophen-2-yl)acrylamide derivatives for use in developing new antimicrobial drugs (Patel & Panchal, 2012).

Optical and Material Applications

The modification of acrylamide derivatives to include specific functional groups has been explored for enhancing their optical properties. For example, donor-acceptor substituted thiophene dyes, which share structural similarities with (E)-N-(1H-indazol-6-yl)-3-(thiophen-2-yl)acrylamide, have shown enhanced nonlinear optical limiting, useful for applications in photonic devices, optical sensors, and communication technologies. Such studies suggest the potential of (E)-N-(1H-indazol-6-yl)-3-(thiophen-2-yl)acrylamide derivatives in the development of advanced optical materials (Anandan et al., 2018).

Reactive Compatibilization in Polymer Blends

In polymer science, acrylamide derivatives have been utilized as reactive compatibilizers to enhance the properties of polymer blends. For instance, the use of ethylene-acrylic acid copolymer and low molar mass bis-oxazoline showed significant improvement in the compatibility of polyamide-6/low-density polyethylene blends. This research illustrates the potential of functionalized acrylamide derivatives, like (E)-N-(1H-indazol-6-yl)-3-(thiophen-2-yl)acrylamide, in modifying and improving the interfacial properties of diverse polymer systems (Scaffaro et al., 2003).

properties

IUPAC Name

(E)-N-(1H-indazol-6-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-14(6-5-12-2-1-7-19-12)16-11-4-3-10-9-15-17-13(10)8-11/h1-9H,(H,15,17)(H,16,18)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXHCWMGFCANDZ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1H-indazol-6-yl)-3-(thiophen-2-yl)acrylamide

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